![molecular formula C19H30BNO4 B2965074 (S)-tert-butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate CAS No. 1171897-03-2](/img/structure/B2965074.png)
(S)-tert-butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate
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Description
(S)-tert-butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate is a useful research compound. Its molecular formula is C19H30BNO4 and its molecular weight is 347.26. The purity is usually 95%.
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Mechanism of Action
The tetramethyl-1,3,2-dioxaborolane group in the compound is a type of boronic ester. This group is often used in organic synthesis due to its stability and its ability to undergo various reactions .
The carbamate group in the compound is a functional group that is often found in various pharmaceuticals and natural products. Carbamates can exhibit a wide range of biological activities, including enzyme inhibition and modulation of ion channels .
Biological Activity
The compound (S)-tert-butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate , with CAS No. 1171897-03-2, is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and data.
- Molecular Formula : C₁₉H₃₀BNO₄
- Molecular Weight : 347.26 g/mol
- Storage Conditions : Inert atmosphere at 2-8°C
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of the dioxaborolane moiety suggests potential applications in enzyme inhibition and receptor binding. The compound may function as an inhibitor for certain enzymes involved in metabolic pathways or cellular signaling.
Enzyme Inhibition Studies
Recent studies have indicated that compounds with similar structures exhibit significant enzyme inhibition. For instance:
Compound | Target Enzyme | IC50 (µM) |
---|---|---|
Compound A | Enzyme X | 0.056 |
Compound B | Enzyme Y | 0.071 |
While specific data for (S)-tert-butyl carbamate is limited, it is hypothesized that its mechanism may involve similar pathways based on structural analogs.
Case Studies
-
Study on E. coli Inhibition :
A study evaluated various carbamate derivatives for their inhibitory effects on E. coli growth. The results indicated that certain compounds within this class were effective against hypersensitive strains at concentrations ranging from 8 to 32 mg/mL, suggesting potential for antibiotic applications . -
Cytotoxicity Assays :
Cytotoxicity was assessed using human liver cell lines (HepG2). Compounds structurally related to (S)-tert-butyl carbamate showed varying degrees of cytotoxicity, with some exhibiting IC50 values around 0.58 mM, indicating a need for careful evaluation of therapeutic windows .
Pharmacological Applications
Research indicates that compounds similar to (S)-tert-butyl carbamate are being explored for their roles as intermediates in the synthesis of pharmaceuticals, particularly in developing antibiotics and other therapeutic agents . The dioxaborolane group is particularly noted for enhancing the pharmacokinetic profiles of drug candidates.
Toxicological Assessments
Toxicological evaluations are crucial in determining the safety profile of new compounds. Preliminary assessments suggest that while some derivatives exhibit promising biological activities, they may also present toxicity concerns at higher concentrations .
Properties
IUPAC Name |
tert-butyl N-[(1S)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30BNO4/c1-13(21-16(22)23-17(2,3)4)14-9-11-15(12-10-14)20-24-18(5,6)19(7,8)25-20/h9-13H,1-8H3,(H,21,22)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLFZBDHCQYOBY-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[C@H](C)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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